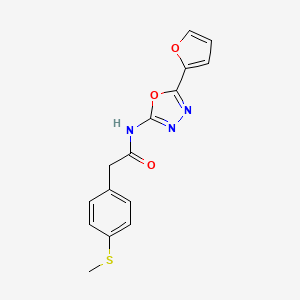

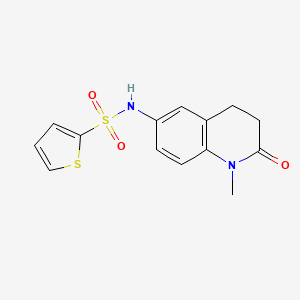

2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

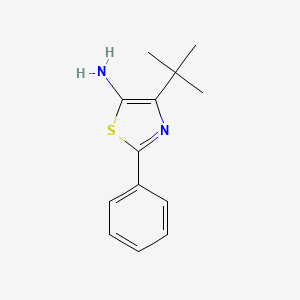

The compound “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” is a heterocyclic compound. It has an empirical formula of C7H10N2O2 and a molecular weight of 154.17 . It is part of a class of compounds known as imidazoles, which are five-membered heterocyclic moieties that possess three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “this compound”, often involves the use of glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products . For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane (NIITP) has been reported .Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The compound also contains a carboxylic acid group (COOH) and a methyl group (CH3) attached to the pyrazole ring .Chemical Reactions Analysis

Imidazole compounds, including “this compound”, can undergo a variety of chemical reactions. They are amphoteric in nature, meaning they can act as both acids and bases . They can also participate in [3 + 2] cycloaddition reactions .Scientific Research Applications

Polypropionate Synthesis : Research by Gao, Han, and Krische (2011) describes the use of related compounds in the synthesis of polypropionate stereopolyads, which are crucial in the construction of complex polyketide structures. This methodology provides an alternative approach in polyketide synthesis, which is essential in natural product synthesis and pharmaceuticals (Gao, Han, & Krische, 2011).

Nitro and Amino N-Heterocycle Synthesis : Takagi et al. (1987) explored the synthesis of nitro derivatives of pyrazole, pyrimidine, isoxazole, and pyrrole from related chemical structures. These compounds have potential applications in various areas, including material science and pharmaceuticals (Takagi et al., 1987).

Reactivity and Synthesis of Trinitropyrazole Derivatives : Dalinger et al. (2013) investigated the synthesis and reactivity of 3,4,5-trinitro-1H-pyrazole and its derivatives. These compounds are significant in the development of materials with potential applications in explosives and propellants (Dalinger et al., 2013).

Structural and Morphological Studies : Studies by Portilla et al. (2007) on compounds with structural similarities to 2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid have contributed to understanding the hydrogen-bonding patterns and molecular-electronic structures. These findings are critical in the design of molecular materials and understanding intermolecular interactions (Portilla et al., 2007).

Future Directions

The future directions for “2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds could involve further exploration of their biological activities and potential applications in drug development . As antimicrobial resistance becomes an increasing public health concern, there is a need for the development of new drugs that can overcome this problem .

Properties

IUPAC Name |

2-(3-methyl-4-nitropyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O4/c1-4-6(10(13)14)3-9(8-4)5(2)7(11)12/h3,5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSAWHZCTPIRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

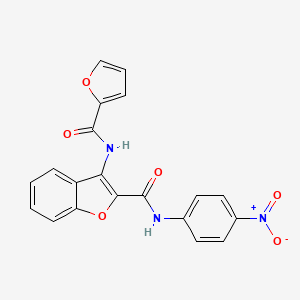

![ethyl 4-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B2999504.png)

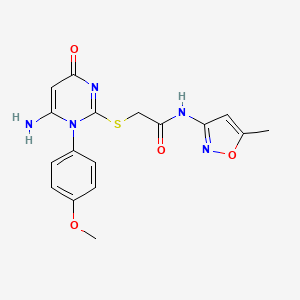

![1-(2,3-dimethylphenyl)-3-(2-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2999505.png)

![N-cyclopentyl-2-(2-fluorobenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2999508.png)

![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methylbenzyl)ethanediamide](/img/structure/B2999510.png)